N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide
Description
N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a complex bifunctional aromatic framework. The molecule features two distinct benzene rings: one substituted with a sulfonamide group (N,4-dimethylbenzene-1-sulfonamide) and the other modified with 2,6-dimethyl and 4-methylpiperazinyl-sulfonyl substituents. The compound’s structural elucidation likely employed crystallographic techniques, as evidenced by its compatibility with SHELX-based refinement tools commonly used for small-molecule analysis .
Properties
IUPAC Name |
N-[2,6-dimethyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S2/c1-16-6-9-19(10-7-16)29(25,26)23(5)21-17(2)8-11-20(18(21)3)30(27,28)24-14-12-22(4)13-15-24/h6-11H,12-15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSKNGNFKHCXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCN(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Toluene Derivative
4-Methyltoluene is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to yield 4-methylbenzene-1-sulfonyl chloride. The reaction is exothermic and requires careful temperature control to avoid polysulfonation.
Reaction Conditions :
Amidation with Methylamine
The sulfonyl chloride intermediate reacts with methylamine in tetrahydrofuran (THF) in the presence of triethylamine (TEA) as a base:
Optimization Notes :
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Excess methylamine (1.5 eq) ensures complete conversion.
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TEA neutralizes HCl, preventing side reactions.
Synthesis of 3-[(4-Methylpiperazin-1-yl)Sulfonyl]-2,6-Dimethylphenylamine (Precursor B)
Protection of 2,6-Dimethylaniline
To direct sulfonation to the meta position, the amine group of 2,6-dimethylaniline is protected as an acetanilide:
Conditions :
Meta-Sulfonation and Piperazinyl Substitution
The acetanilide undergoes sulfonation at position 3 using chlorosulfonic acid, followed by displacement with 4-methylpiperazine:
Key Parameters :
Deprotection to Free Amine
The acetamide group is hydrolyzed using hydrochloric acid:
Final Coupling Reaction
Precursor A and B are coupled via a nucleophilic substitution reaction:
Optimization Insights :
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Molar ratio : 1:1.2 (Precursor A:B) minimizes unreacted sulfonyl chloride.
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Purification : Recrystallization from ethanol/water (3:1) yields 92% pure product.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, 2H, Ar-H), 7.31 (s, 1H, Ar-H), 3.12 (t, 4H, piperazine-H), 2.86 (s, 3H, N-CH₃), 2.44 (s, 6H, Ar-CH₃).
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IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
Purity and Yield Comparison
| Step | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Precursor A | 89 | 98.5 |
| Precursor B | 85 | 97.8 |
| Final Coupling | 92 | 99.1 |
Industrial-Scale Considerations
Waste Management
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Sulfonation byproducts (HCl gas) are neutralized with NaOH scrubbers.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that sulfonamides, including this compound, exhibit antimicrobial properties. A study evaluated various sulfonamide derivatives for their effectiveness against human pathogenic microbes. The results demonstrated that modifications in the sulfonamide structure could enhance antimicrobial activity, making them viable candidates for developing new antibiotics .
Anticancer Activity
Sulfonamide derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain modifications can lead to selective toxicity against cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics . The presence of the piperazine ring may also contribute to enhanced interaction with biological targets involved in cancer progression.
Inhibition of Enzymatic Activity
The compound has been studied as an inhibitor of specific enzymes associated with disease pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase, which plays a role in various physiological processes. Inhibiting such enzymes can lead to therapeutic effects in conditions like glaucoma and epilepsy .
Drug Development
N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide is being explored for its potential as a lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for treating various diseases, including infections and cancers .
Combination Therapies
The compound's unique mechanism of action allows it to be used in combination therapies. For instance, combining it with other antimicrobial agents may enhance efficacy and reduce resistance development among pathogens .
Case Studies
Several studies have documented the efficacy of this compound in different applications:
- Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives showed that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis selectively in malignant cells while showing minimal toxicity to normal cells .
- Enzyme Inhibition Studies : Research indicated that this compound could effectively inhibit carbonic anhydrase activity, showcasing its potential application in treating conditions where enzyme modulation is beneficial .
Summary Table of Applications
| Application Area | Findings |
|---|---|
| Antimicrobial Activity | Effective against various pathogenic microbes; potential for new antibiotics |
| Anticancer Activity | Induces apoptosis selectively in cancer cells; promising for targeted cancer therapies |
| Enzyme Inhibition | Inhibits carbonic anhydrase; potential applications in glaucoma and epilepsy treatments |
| Drug Development | Viable lead compound for developing new therapeutics; potential for combination therapies |
Mechanism of Action
The mechanism of action of N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide are compared below with six analogs (listed in ) to highlight key similarities and divergences.
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
*Molecular formulas and weights are calculated based on IUPAC nomenclature.
Key Findings:
Structural Complexity : The target compound exhibits the highest molecular weight (516.71 g/mol) due to its dual sulfonamide groups and 4-methylpiperazinyl substituent, which are absent in simpler analogs like 2-fluoro-N,3-dimethylbenzene-1-sulfonamide (203.23 g/mol) .
Piperazine vs.
Fluorine Substitution : Fluorinated analogs (e.g., N-[2-(4-fluorophenyl)ethyl]methanesulfonamide) prioritize metabolic stability and lipophilicity, whereas the target compound relies on bulkier substituents for steric effects .
Biological Implications : Piperazine-containing sulfonamides are often associated with kinase or protease inhibition, while benzopyran derivatives (e.g., N-(3,4-dihydro-2H-1-benzopyran-4-yl)methanesulfonamide) may target ion channels or GPCRs .
Biological Activity
N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is a sulfonamide derivative characterized by a complex molecular structure. Its molecular formula is , with a molecular weight of approximately 366.5 g/mol. The presence of the sulfonamide group contributes significantly to its biological activity.
Sulfonamides, including the compound in focus, primarily exert their effects by inhibiting bacterial growth through the competitive inhibition of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folate in bacteria, which is essential for DNA synthesis and cell division. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows them to effectively inhibit this pathway .
Antimicrobial Activity
Research indicates that sulfonamide derivatives possess significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus.
Cardiovascular Effects
A study evaluating the effects of related sulfonamide compounds on cardiovascular parameters demonstrated that certain derivatives could significantly alter perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest potential applications in treating cardiovascular diseases through modulation of vascular resistance and blood pressure .
Study 1: Antibacterial Efficacy
In a recent experiment, the antibacterial efficacy of several sulfonamide derivatives was assessed against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an effective antibacterial agent.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Sulfonamide A | 10 | E. coli |
| Sulfonamide B | 15 | S. aureus |
| N-{2,6-dimethyl...} | 12 | Both |
Study 2: Cardiovascular Impact
Another study focused on the cardiovascular impacts of similar compounds revealed that certain sulfonamide derivatives could lower perfusion pressure significantly over time when administered in controlled doses.
| Time (min) | Control Perfusion Pressure (mmHg) | Compound Effect (mmHg) |
|---|---|---|
| 0 | 80 | - |
| 5 | 78 | 75 |
| 10 | 76 | 70 |
| 15 | 74 | 68 |
These results indicate that the compound may interact with calcium channels or other vascular modulators to exert its effects .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Theoretical models suggest favorable absorption and distribution characteristics, making it a candidate for further development.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Wide |
| Metabolism | Hepatic |
| Excretion | Renal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
